N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
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Overview
Description
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound known for its multifaceted applications in scientific research. Characterized by its unique molecular structure, it belongs to the category of amides, featuring a pyrrolidine ring connected to a cyclopropyl group through acetamide and amino-acetyl linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide generally involves multiple steps:
Formation of the Pyrrolidin-3-yl Group: : Typically initiated by the cyclization of suitable precursors such as 3-pyrrolidone.
Amino-Acetylation:
Cyclopropyl Introduction: : The cyclopropyl group is introduced via cyclopropanation reactions, frequently utilizing diazo compounds and transition metal catalysts.
Industrial Production Methods: The industrial production of this compound adheres to scalable synthetic protocols. Employing batch or continuous flow reactors ensures consistent yields and quality.
Chemical Reactions Analysis
Types of Reactions: This compound exhibits versatility in chemical reactions:
Oxidation: : Undergoes selective oxidation with reagents such as potassium permanganate to form corresponding amides and carboxylic acids.
Reduction: : Reductive transformations with hydrogen gas and palladium catalysts yield amines.
Substitution: : Nucleophilic substitution reactions, particularly at the acetamide site, can generate various derivatives.
Common Reagents and Conditions: Oxidative and reductive reactions often employ agents like KMnO₄ and H₂/Pd. Substitution reactions usually utilize alkyl halides and strong bases like sodium hydride.
Major Products: The major products from these reactions include oxidized amides, primary and secondary amines, and substituted amides, depending on the reagents and conditions.
Scientific Research Applications
Chemistry: In organic synthesis, N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide serves as a precursor for more complex molecules.
Biology and Medicine: In biological research, it's used to study enzyme interactions due to its inhibitory properties. Its derivatives have potential as therapeutic agents targeting neurological disorders.
Industry: Its application extends to the development of advanced materials with tailored properties for use in pharmaceuticals and agrochemicals.
Mechanism of Action
Mechanism: The compound exerts its effects primarily through the inhibition of specific enzymes, interacting with the active sites via its pyrrolidin-3-yl and cyclopropyl groups.
Molecular Targets and Pathways: Targets include enzymes like acetylcholinesterase, impacting pathways involved in neurotransmission. The compound modulates these pathways by binding to enzyme active sites, preventing substrate access.
Comparison with Similar Compounds
Unique Features: N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide's unique combination of pyrrolidine and cyclopropyl structures offers distinct steric and electronic properties, enhancing its reactivity and specificity.
Similar Compounds
N-(2-Aminoethyl)pyrrolidin-3-yl-acetamide
Cyclopropyl acetamide derivatives
Pyrrolidinyl acetyl compounds
While these compounds share structural similarities, variations in the substituent groups influence their reactivity and biological activities.
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Properties
IUPAC Name |
N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHFBJTQAUGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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